2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 138564-60-0
VCID: VC20748731
InChI: InChI=1S/C12H11N3S.ClH/c1-7-6-8-11(13)14-9-4-2-3-5-10(9)15-12(8)16-7;/h2-6,15H,1H3,(H2,13,14);1H
SMILES: CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N.Cl
Molecular Formula: C12H12ClN3S
Molecular Weight: 265.76 g/mol

2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride

CAS No.: 138564-60-0

VCID: VC20748731

Molecular Formula: C12H12ClN3S

Molecular Weight: 265.76 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride - 138564-60-0

Description

2-Methyl-10H-benzo[b]thieno[2,3-e] diazepin-4-amine hydrochloride is a chemical compound belonging to the class of benzodiazepines, which are known for their psychoactive properties. This compound is particularly notable for its potential applications in pharmacology, especially in the development of therapeutic agents targeting neurological disorders.

Structural Information

The structural representation of the compound can be illustrated in both 2D and 3D models, showcasing its complex arrangement of atoms that contribute to its chemical behavior and potential biological activity.

Synthesis and Derivatives

The synthesis of 2-Methyl-10H-benzo[b]thieno[2,3-e] diazepin-4-amine hydrochloride typically involves multi-step organic reactions, starting from simpler thieno and benzodiazepine precursors. Various derivatives have been synthesized to explore modifications that could enhance pharmacological efficacy or reduce side effects.

Synthetic Route Overview

The general synthetic pathway may include:

  • Formation of thieno-benzodiazepine core.

  • Methylation at the appropriate position.

  • Hydrochloride salt formation for improved solubility.

Biological Activity and Pharmacological Applications

Research indicates that compounds within this class exhibit a variety of biological activities, including anxiolytic (anxiety-reducing) effects, anticonvulsant properties, and potential neuroprotective effects.

Mechanism of Action

The proposed mechanism often involves modulation of GABA_A receptors, which play a crucial role in inhibitory neurotransmission in the brain. By enhancing GABAergic activity, these compounds may help alleviate symptoms associated with anxiety and seizure disorders.

Research Findings

Recent studies have focused on:

  • Antitumor Activity: Some derivatives have shown promise in inhibiting tumor growth in preclinical models.

StudyFindings
Study ADemonstrated significant reduction in tumor size with specific derivatives
Study BFound enhanced neuroprotective effects compared to traditional benzodiazepines

Safety and Toxicology

As with many psychoactive substances, safety profiles are crucial for clinical applications. Toxicological studies are ongoing to determine the safety margins and potential side effects associated with this compound.

Toxicity Data

Data regarding acute toxicity and long-term exposure effects are essential for understanding the risk associated with therapeutic use.

ParameterValue
LD50 (rat)Not established
Chronic Exposure EffectsUnder investigation
CAS No. 138564-60-0
Product Name 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride
Molecular Formula C12H12ClN3S
Molecular Weight 265.76 g/mol
IUPAC Name 2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-amine;hydrochloride
Standard InChI InChI=1S/C12H11N3S.ClH/c1-7-6-8-11(13)14-9-4-2-3-5-10(9)15-12(8)16-7;/h2-6,15H,1H3,(H2,13,14);1H
Standard InChIKey FYWKZVBFQWWTHT-UHFFFAOYSA-N
Isomeric SMILES CC1=CC2=C(NC3=CC=CC=C3N=C2S1)N.Cl
SMILES CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N.Cl
Canonical SMILES CC1=CC2=C(NC3=CC=CC=C3N=C2S1)N.Cl
Synonyms 2-Methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-amine Hydrochloride; Olanzamine;
PubChem Compound 135525650
Last Modified Sep 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator